molecular formula C10H18O B14221483 4-Ethenylideneoctan-2-OL CAS No. 821782-56-3

4-Ethenylideneoctan-2-OL

Cat. No.: B14221483
CAS No.: 821782-56-3
M. Wt: 154.25 g/mol
InChI Key: MZWWJPGKWZJFES-UHFFFAOYSA-N
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Description

4-Ethenylideneoctan-2-OL is an organic compound with the molecular formula C10H18O. It is a member of the alcohol family and contains a vinylidene group attached to an octan-2-ol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethenylideneoctan-2-OL can be achieved through several methods. One common approach involves the catalytic enantioselective addition of terminal alkynes to aldehydes. This method typically uses a catalyst such as (S)-BINOL and InBr3 in dichloromethane as the solvent. The reaction is carried out at room temperature, followed by the addition of dicyclohexylmethylamine and phenylacetylene. The mixture is then stirred at 40°C for 48 hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as silica gel column chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-Ethenylideneoctan-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Halogens (Cl2, Br2), alkyl halides (R

Properties

CAS No.

821782-56-3

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-4-6-7-10(5-2)8-9(3)11/h9,11H,2,4,6-8H2,1,3H3

InChI Key

MZWWJPGKWZJFES-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=C=C)CC(C)O

Origin of Product

United States

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